Tonazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It was developed for the treatment of postoperative pain and reached phase II clinical trials, but its development was eventually ceased, and it was never marketed . Tonazocine is a partial agonist at both the mu-opioid and delta-opioid receptors, acting more like an antagonist at the former and more like an agonist at the latter . It is known for lacking most of the side effects associated with other opioids, such as adverse effects on the cardiovascular system and respiratory depression .
Vorbereitungsmethoden
The synthesis of Tonazocine involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the Benzomorphan Core: The benzomorphan core is synthesized through a series of cyclization reactions involving suitable starting materials.
Functional Group Modifications: The core structure is then modified to introduce the necessary functional groups, such as hydroxyl and ketone groups.
Final Assembly: The final assembly involves coupling the modified core with an octanone derivative to form this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Tonazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the benzomorphan core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying opioid receptor interactions and developing new analgesics.
Biology: For understanding the mechanisms of pain modulation and opioid receptor function.
Medicine: Investigated for its analgesic properties and potential use in pain management without the severe side effects of traditional opioids.
Wirkmechanismus
Tonazocine exerts its effects by interacting with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid and delta-opioid receptors, with a higher affinity for the delta-opioid receptor . This interaction leads to the modulation of pain signals and provides analgesic effects. The compound also has some activity at the kappa-opioid receptor, which may contribute to its sedative effects and potential for inducing hallucinations in some patients .
Vergleich Mit ähnlichen Verbindungen
Tonazocine is unique among opioid analgesics due to its partial agonist activity at both the mu-opioid and delta-opioid receptors. Similar compounds include:
Zenazocine: Another benzomorphan derivative with similar pharmacological profiles.
Pentazocine: An analgesic with mixed agonist-antagonist properties at opioid receptors.
Morphine: A well-known opioid analgesic with full agonist activity at the mu-opioid receptor.
This compound’s uniqueness lies in its ability to provide analgesic effects with reduced side effects compared to traditional opioids, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
71461-18-2 |
---|---|
Molekularformel |
C23H35NO2 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
1-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one |
InChI |
InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23-/m1/s1 |
InChI-Schlüssel |
UDNUCVYCLQJJBY-XPWALMASSA-N |
Isomerische SMILES |
CCCCCC(=O)CC[C@@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C |
Kanonische SMILES |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.